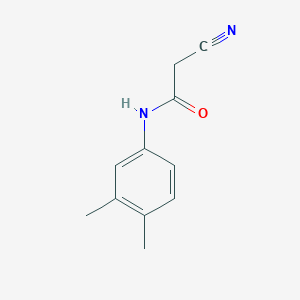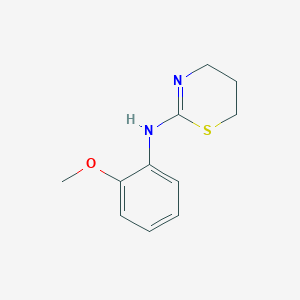![molecular formula C14H20N4S B1271832 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-44-1](/img/structure/B1271832.png)
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazole derivatives are a class of compounds that have garnered significant interest due to their diverse range of biological activities and applications in various fields of chemistry and medicine. The compound "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a member of this class, characterized by the presence of a triazole ring, a thiol group, and diethylamino and ethyl substituents. These structural features are indicative of potential biological activity and interesting physicochemical properties.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, condensation with aldehydes, and reactions with various halides or amines. For instance, the synthesis of a related compound, 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde . Similarly, the synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives involved a multi-step process starting from 4-amino benzoic acid and proceeding through several intermediates . These methods could potentially be adapted for the synthesis of "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the dihedral angles between different rings in the molecule . Additionally, density functional theory (DFT) calculations can be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shift values, which can be compared with experimental data for validation . The molecular structure of the compound would likely exhibit similar characteristics, with the potential for intramolecular interactions and a three-dimensional network stabilized by weak hydrogen bonds and other supramolecular interactions.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including Mannich reactions, ring closure reactions, and reactions with thiols to form sulfides . These reactions can lead to the formation of a diverse array of products with different substituents and functional groups, which can significantly alter the biological activity and physical properties of the compounds. The reactivity of "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" would be influenced by the electron-donating diethylamino group and the electron-withdrawing thiol group, which could participate in electrophilic and nucleophilic reactions, respectively.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and spectral characteristics, are typically determined experimentally. Techniques such as IR, NMR, and mass spectrometry are used to characterize the compounds and confirm their structures . Theoretical calculations can also provide insights into the electronic structure, charge distribution, and nonlinear optical properties of these compounds . The presence of the diethylamino group in "5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" could impart interesting optical properties, making it a candidate for further study in the context of materials science.
Wissenschaftliche Forschungsanwendungen
Urease Inhibition and Anti-Proliferative Activity 1,2,4-triazoles, including variations of the specified compound, have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. Specific derivatives were found to be prominent as urease inhibitors and demonstrated promising anti-proliferative activities in certain studies (Ali et al., 2022).
Cancer Cell Migration and Growth Inhibition Derivatives of 1,2,4-triazoles, including those bearing a hydrazone moiety, have shown potential in inhibiting cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Some derivatives exhibited significant cytotoxicity against melanoma cell lines and potential as antimetastatic candidates (Šermukšnytė et al., 2022).
Oxidative Stress Prevention Variants of 1,2,4-triazole compounds have been explored for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. Certain condensed thiazolo-triazole compounds showed potential in selectively controlling ethanol-induced oxidative stress (Aktay et al., 2005).
Anti-Inflammatory Properties Substituted 5-(Tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols have been synthesized and tested for anti-inflammatory activity. The derivatives produced in this study showed potential anti-inflammatory properties (Arustamyan et al., 2021).
Antimicrobial Activity Novel 1,2,4-triazoles and their derivatives, including Mannich and Schiff bases, have been evaluated for their antimicrobial activities. These studies revealed that many synthesized compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
DNA Methylation Inhibition New 4-substituted 4H-1,2,4-triazole-3-thiol derivatives have been studied for their anti-tumor activity and the effect on the methylation level of tumor DNA. These compounds displayed potential in inhibiting DNA methylation, a crucial process in cancer progression (Hovsepyan et al., 2018).
Eigenschaften
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-4-17(5-2)12-9-7-11(8-10-12)13-15-16-14(19)18(13)6-3/h7-10H,4-6H2,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTVQOOSFNMLMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368752 |
Source


|
| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669748-44-1 |
Source


|
| Record name | 5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)




![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenethyl-amine](/img/structure/B1271781.png)




